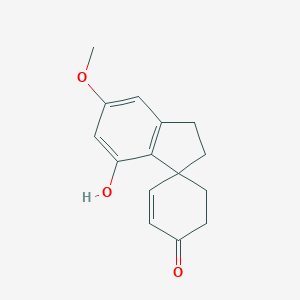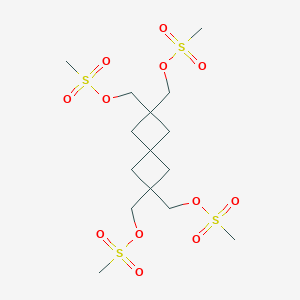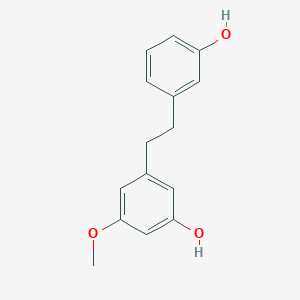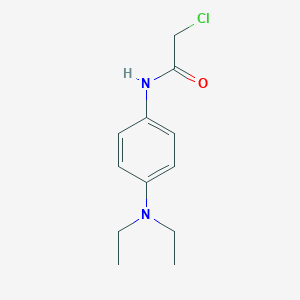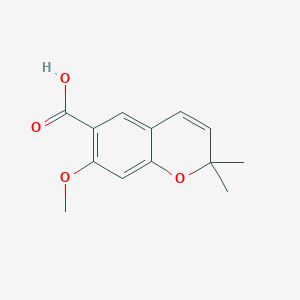
7-Methoxy-2,2-dimethylchromene-6-carboxylic acid
Overview
Description
7-Methoxy-2,2-dimethylchromene-6-carboxylic acid (MDCC) is a naturally occurring compound found in various plants. It belongs to the class of coumarins, which are known for their diverse biological activities. MDCC has gained significant attention in recent years due to its potential medicinal properties.
Scientific Research Applications
Photocleavage Efficiency
Research by Papageorgiou and Corrie (2000) explored the effects of aromatic substituents like 4-methoxy on the photocleavage efficiency of 1-acyl-7-nitroindolines, which are precursors of carboxylic acids. Their findings suggest that substituents like 4-methoxy can significantly enhance photocleavage efficiency, implying potential applications in the release of neuroactive amino acids and related compounds (Papageorgiou & Corrie, 2000).
Palladium-Induced Cyclization
Hosokawa et al. (1976) studied the regioselectivity of palladium-induced intramolecular cyclization involving compounds like 2,2-dimethylchromene. Their research indicates how different sodium carboxylates can alter the regioselectivity in the formation of cyclized products, which is pertinent in synthetic organic chemistry (Hosokawa et al., 1976).
Acylation Reactions
Yamaguchi et al. (1984) investigated the orientation in acylation reactions of 2,2-dimethyl-2H-chromenes, leading to compounds like 2,2-dimethyl-2H-chromene-6-carboxylic acid. This study provides insight into synthetic routes and the behavior of such compounds in chemical reactions, which is valuable in pharmaceutical and material science (Yamaguchi et al., 1984).
Fluorescence Properties
Ihmels (1999) conducted a study on the fluorescence properties of donor-acceptor-substituted anthracenes, including compounds like 6-methoxy-2-anthracene carboxylic acid. This research highlights the potential application of these compounds in the development of fluorescent materials and sensors (Ihmels, 1999).
Synthesis of Precocene-1 Derivatives
Boyd et al. (1996) explored the chemical and enzyme-catalyzed synthesis of epoxide and diol derivatives of chromene and 7-methoxy-2,2-dimethylchromene (precocene-1). This research contributes to the understanding of the synthesis of biologically active compounds and their potential applications in medicine and biology (Boyd et al., 1996).
Synthesis of Naphthopyrans and Naphthopyrandiones
Rawat et al. (2006) described the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are components of photochromic materials and biologically active natural products. This research demonstrates the synthetic utility of these compounds in the development of advanced materials and natural product synthesis (Rawat et al., 2006).
properties
IUPAC Name |
7-methoxy-2,2-dimethylchromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWSWIKHOYGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,2-dimethylchromene-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)


